

An In-depth Technical Guide to the Isomers of Decane

Author: BenchChem Technical Support Team. **Date:** December 2025

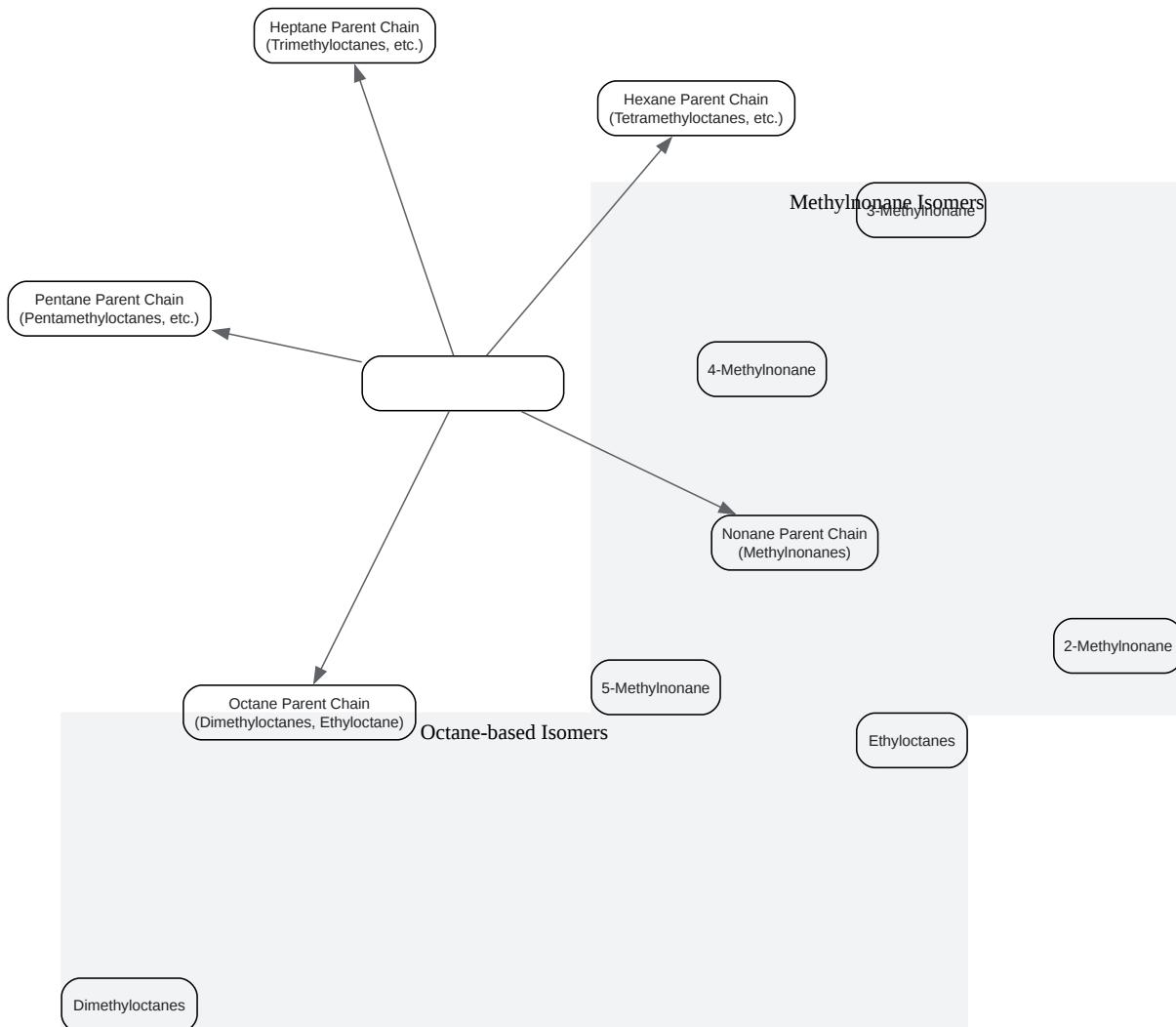
Compound of Interest

Compound Name: *4-Ethyl-3,3-dimethylhexane*

Cat. No.: *B12648083*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Decane ($C_{10}H_{22}$) is a saturated hydrocarbon of significant interest in various scientific and industrial fields, including fuel technology, materials science, and as a nonpolar solvent in chemical synthesis. The existence of 75 structural isomers of decane presents a fascinating area of study, as each isomer, while sharing the same molecular formula, exhibits unique physical and chemical properties.^{[1][2][3]} These differences arise from the varied arrangements of their carbon skeletons, which influence intermolecular forces and molecular symmetry. This guide provides a comprehensive overview of the isomers of decane, their physical properties, and the experimental methods used for their characterization.

Classification of Decane Isomers

The 75 structural isomers of decane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This classification provides a logical framework for understanding the structural diversity of these compounds.

A visual representation of this classification is provided in the diagram below.

[Click to download full resolution via product page](#)

Caption: Classification of Decane Isomers by Parent Chain.

Physical Properties of Selected Decane Isomers

The structural variations among decane isomers lead to significant differences in their physical properties. Generally, increased branching leads to a more compact molecular shape, reducing the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the straight-chain isomer, n-decane.^[4] Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing, with more symmetrical molecules often exhibiting higher melting points.^[5]

The following table summarizes key physical properties for n-decane and a selection of its branched isomers.

Isomer	IUPAC Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
n-Decane	Decane	124-18-5	174.1 ^{[2][6]}	-29.7 ^{[2][6]}	0.730 ^[4]
2-Methylnonane	2-Methylnonane	871-83-0	166-169 ^{[4][7]} [8]	-74.6 ^[9]	0.726 ^{[4][7]}
3-Methylnonane	3-Methylnonane	5911-04-6	168 ^[10]	-	-
5-Methylnonane	5-Methylnonane	15869-85-9	164.9 ^[11]	-87.7 ^[11]	0.733 ^[11]
3-Ethyloctane	3-Ethyloctane	5881-17-4	166.5 ^{[4][12]}	-87.7 ^[4]	0.736 ^{[4][12]}
2,3-Dimethyloctane	2,3-Dimethyloctane	7146-60-3	164.3 ^[13]	-83.2 ^[13]	0.734 ^[13]
3,3-Dimethyloctane	3,3-Dimethyloctane	4110-44-5	161 ^[14]	-54.0 ^[14]	0.734 ^[14]

Note: Data for all 75 isomers is not readily available in a single comprehensive source. The values presented are from various cited sources and may have been determined under slightly different experimental conditions.

Experimental Protocols for Property Determination

Accurate determination of the physical properties of decane isomers is crucial for their application in research and industry. The following sections detail the standard experimental methodologies for measuring boiling point, melting point, and density.

Determination of Boiling Point

Method: Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of liquid hydrocarbons.

Apparatus:

- Thiele tube
- Thermometer (e.g., 0-200 °C range)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment
- Heating mantle or Bunsen burner
- Mineral oil

Procedure:

- A small amount of the liquid isomer (a few milliliters) is placed in the small test tube.
- A capillary tube, with the open end facing down, is placed inside the test tube containing the sample.

- The test tube is securely attached to a thermometer using a rubber band or wire.
- The entire assembly is immersed in a mineral oil bath within the Thiele tube.
- The oil is heated gently and stirred continuously to ensure uniform temperature distribution.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is carefully adjusted so that the bubbles emerge at a slow and steady rate.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The following diagram illustrates the experimental workflow for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

Method: Capillary Method using a Melting Point Apparatus

This is a common and accurate method for determining the melting point of solid organic compounds.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- A small amount of the solid isomer is finely powdered using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample.
- The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
- The loaded capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Density

Method: Oscillating U-tube Densitometer

This method provides highly accurate density measurements for liquid samples.

Apparatus:

- Digital densitometer with an oscillating U-tube
- Thermostatic control for the measurement cell
- Syringe for sample injection

Procedure:

- The densitometer is calibrated using a reference standard of known density (e.g., dry air and pure water).
- The measurement cell is thermostatically controlled to the desired temperature (e.g., 20.0 °C).
- The liquid isomer sample is injected into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
- The instrument measures the period of oscillation of the U-tube filled with the sample.
- The density is automatically calculated by the instrument's software based on the oscillation period and the calibration data.
- The measurement is typically repeated to ensure reproducibility.

Conclusion

The 75 structural isomers of decane provide a rich platform for studying the relationship between molecular structure and physical properties. While n-decane is the most well-characterized, the branched isomers exhibit a wide range of boiling points, melting points, and densities, which are critical for their specific applications. The experimental protocols outlined in this guide provide the foundational methods for the precise characterization of these and other hydrocarbon isomers, which is essential for advancing research and development in fields ranging from fuel chemistry to drug design. Further research to populate a comprehensive database of the physical properties of all decane isomers would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 3. Decane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webqc.org [webqc.org]
- 7. guidechem.com [guidechem.com]
- 8. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]
- 9. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. chembk.com [chembk.com]
- 14. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Decane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12648083#isomers-of-decane\]](https://www.benchchem.com/product/b12648083#isomers-of-decane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com